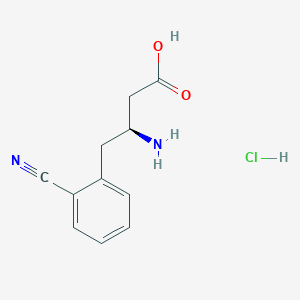

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Description

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is (3S)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride , reflecting its stereochemistry at the β-carbon, the cyanophenyl group at position 2, and the hydrochloride salt form. The systematic name adheres to the rules for β-amino acids, where the amino group is attached to the β-carbon of the butanoic acid backbone.

Synonyms for the compound include:

- 2-Cyano-L-β-homophenylalanine hydrochloride

- (S)-3-Amino-4-(2-cyano-phenyl)-butyric acid-HCl

- H-β-HoPhe(2-CN)-OH·HCl

These variants highlight its relationship to homophenylalanine derivatives and its functional groups (Table 1).

Table 1: Common synonyms and sources

| Synonym | Source Citation |

|---|---|

| 2-Cyano-L-β-homophenylalanine hydrochloride | |

| (S)-3-Amino-4-(2-cyano-phenyl)-butyric acid-HCl | |

| H-β-HoPhe(2-CN)-OH·HCl |

Molecular Formula and Structural Features

The molecular formula of the compound is C₁₁H₁₃ClN₂O₂ , with a molar mass of 240.68 g/mol . This accounts for the hydrochloride salt, which adds a chlorine atom and a proton to the free base form (C₁₁H₁₂N₂O₂, molar mass 204.23 g/mol). Key structural elements include:

- β-Amino acid backbone : The amino group (-NH₂) is bonded to the β-carbon (C3) of the four-carbon chain, distinguishing it from α-amino acids.

- 2-Cyanophenyl substituent : A benzene ring with a cyano group (-C≡N) at the ortho position (C2).

- Carboxylic acid group : The terminal carboxylate (-COOH) at C4, which forms the hydrochloride salt (-COOH·HCl).

The compound’s structure is represented by the SMILES notation C1=CC=C(C=C1C#N)CC@@HN.Cl , which encodes the stereochemistry (S-configuration), cyanophenyl group, and hydrochloride.

Table 2: Molecular formula comparison

| Form | Formula | Molar Mass (g/mol) |

|---|---|---|

| Free base | C₁₁H₁₂N₂O₂ | 204.23 |

| Hydrochloride salt | C₁₁H₁₃ClN₂O₂ | 240.68 |

Stereochemical Considerations

The compound exhibits chirality at the β-carbon (C3), designated as S-configuration in its IUPAC name. This stereochemical specificity is critical for its biological activity and interactions with enantioselective targets, such as enzymes or receptors.

The (R)-enantiomer, (R)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS 269726-79-6), is a distinct stereoisomer with potential differences in physicochemical and bioactive properties. For example, the (S)-enantiomer may exhibit higher binding affinity to certain biological targets due to spatial compatibility.

CAS Registry Number and Regulatory Classifications

The compound’s CAS Registry Number is 270065-82-2 , uniquely identifying it in chemical databases. While regulatory classifications for this specific derivative are not extensively documented, its structural similarity to β-amino acids places it under general guidelines for non-proteinogenic amino acids.

Table 3: Key identifiers

| Identifier | Value | Source Citation |

|---|---|---|

| CAS Registry Number | 270065-82-2 | |

| MDL Number | MFCD01861072 | |

| PubChem CID | 2761669 |

Properties

CAS No. |

270065-82-2 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3S)-3-amino-4-(2-cyanophenyl)butanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

VAIQDFORVKLNPH-JTQLQIEISA-N |

SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-Amino-4-phenylbutanoic acid.

Nitrile Introduction:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the -CN group, forming amides or esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, alcohols

Major Products:

Oxidation: Oxo derivatives

Reduction: Amine derivatives

Substitution: Amides, esters

Scientific Research Applications

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral intermediates.

Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Positional Isomers: Cyano-Substituted Analogs

Halogen-Substituted Analogs

Key Insight: The cyano group in the target compound is more electron-withdrawing than chloro or bromo substituents, which may reduce lipophilicity but improve binding specificity to polar active sites.

Nitro-Substituted and Enantiomeric Analogs

Key Insight: The nitro group in 4-nitrophenyl analogs may reduce metabolic stability compared to cyano-substituted compounds. Enantiomers (e.g., R vs. S configurations) exhibit divergent biological activities due to chiral recognition in biological systems.

Backbone-Modified Analogs

| Compound Name | Backbone Structure | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|---|

| 4-Nitrophenylalanine | Phenylalanine derivative | C₉H₁₀N₂O₄ | Lacks butanoic acid moiety | Protein synthesis studies |

| 2-Amino-3-(4-nitrophenyl)propanoic acid | Propanoic acid backbone | C₉H₁₀N₂O₄ | Shorter carbon chain | Structural analog with reduced flexibility |

Comparative Analysis Table

Biological Activity

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : Approximately 240.69 g/mol

- Chirality : The compound exists in an S configuration, influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This action is crucial for its role in enzyme-substrate interactions and protein-ligand binding studies.

- Selective Binding : Due to its chiral nature, the compound exhibits selective binding to various molecular targets, which may lead to desired biological effects such as modulation of neurotransmitter activity or inhibition of specific metabolic pathways.

1. Enzyme Inhibition

Research indicates that this compound has been studied for its potential to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. Inhibitory studies have demonstrated varying potencies, with some derivatives showing IC50 values in the micromolar range .

2. Neurotransmitter Modulation

The compound has been investigated for its ability to modulate neurotransmitter receptors, which could have implications for treating neurological disorders. Its structural similarity to amino acids suggests a potential role in affecting metabolic pathways or signal transduction mechanisms .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Aspergillus niger. These findings suggest that the compound may be effective in developing antifungal and antibacterial therapies.

Table 1: Summary of Biological Activities

Case Study: NNMT Inhibition

In a study aimed at improving the potency of NNMT inhibitors, several derivatives of this compound were synthesized and tested. One derivative exhibited an IC50 value as low as 0.57 μM, indicating strong inhibitory potential against NNMT. This study emphasizes the importance of structural modifications in enhancing biological activity .

Q & A

Q. Q1. What are the standard synthetic routes for (S)-3-amino-4-(2-cyanophenyl)butanoic acid hydrochloride, and how is chirality maintained?

The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, Boc- and Fmoc-protected intermediates (e.g., Boc-(S)-3-Amino-4-(2-cyanophenyl)butanoic acid) are used in solid-phase peptide synthesis to preserve stereochemistry . Chiral HPLC or polarimetry (specific rotation: +13.5° to +17.5°) confirms enantiomeric purity, with ≥99% enantiomeric excess (e.e.) achieved through optimized reaction conditions .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Key methods include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>97%) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to verify enantiopurity .

- NMR : and NMR in DMSO-d6 or D2O to resolve aromatic protons (δ 7.4–8.1 ppm) and the α-amino acid backbone (δ 3.1–4.3 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z 240.69 for free base; 270.07 for hydrochloride) .

Q. Q3. How is this compound applied in pharmaceutical research?

It serves as a critical intermediate in synthesizing protease inhibitors or as a chiral building block for peptidomimetics. Notably, its structural analogs (e.g., (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride) are impurities in sitagliptin API, requiring rigorous impurity profiling .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data between batches?

Discrepancies in NMR or HPLC profiles often arise from residual solvents, counterion effects, or polymorphic forms. Strategies include:

- Standardized Solvent Systems : Use deuterated HCl for NMR to eliminate pH-dependent shifts .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entries for analogs) to confirm absolute configuration .

- Dynamic Light Scattering (DLS) : Detect polymorphic aggregates in aqueous solutions .

Q. Q5. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Scale-up risks include racemization during deprotection or crystallization. Mitigation involves:

Q. Q6. How does the 2-cyanophenyl substituent influence metabolic stability in preclinical studies?

The electron-withdrawing cyano group reduces oxidative metabolism in hepatic microsomes. Comparative studies with fluorophenyl analogs (e.g., 2,4,5-trifluorophenyl derivatives) show extended half-lives (t₁/₂ > 2 hours vs. <1 hour for non-cyano analogs) in rat plasma, attributed to cytochrome P450 inhibition .

Q. Q7. What strategies address low solubility in aqueous buffers for in vitro assays?

- pH Adjustment : Use phosphate-buffered saline (PBS) at pH 3.0–4.0, where the hydrochloride salt exhibits maximal solubility (>10 mg/mL) .

- Co-Solvents : 10–20% DMSO or PEG-400 to maintain bioactivity without precipitation .

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability .

Methodological Case Studies

Case Study 1: Contradictory Bioactivity in Cell-Based Assays

A study reported inconsistent IC₅₀ values (5–50 µM) in kinase inhibition assays. Resolution involved:

- Metal Ion Screening : Chelating agents (EDTA) eliminated false positives caused by trace Fe³⁺/Cu²⁺ .

- LC-MS/MS : Confirmed compound stability over 24 hours in assay media .

Case Study 2: Artifacts in Chiral Purity Analysis

A batch showing 95% e.e. via polarimetry but 99% via HPLC was traced to hygroscopicity-induced optical rotation errors. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.